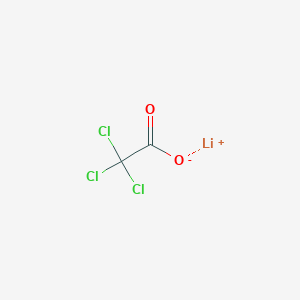
Lithium trichloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium trichloroacetate is a useful research compound. Its molecular formula is C2Cl3LiO2 and its molecular weight is 169.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Lithium compounds, including lithium trichloroacetate, are primarily recognized for their therapeutic effects in treating mood disorders, particularly bipolar disorder. Lithium's efficacy as a mood stabilizer is well-documented; however, LiTCA has been investigated for its potential neuroprotective effects.
Neuroprotective Properties
Recent studies have indicated that lithium salts can mitigate oxidative stress and mitochondrial dysfunction, which are critical factors in neurodegenerative diseases. For instance, a study demonstrated that lithium treatment improved mitochondrial function and reduced markers of oxidative stress in neuronal cells . This suggests that LiTCA could be beneficial in developing treatments for conditions like Alzheimer's disease or Parkinson's disease.
Materials Science
This compound has applications in materials science, particularly in the synthesis of advanced materials such as polymers and nanocomposites.
Polymer Synthesis
LiTCA can act as a catalyst in polymerization reactions, enhancing the formation of specific polymer structures. Its ability to stabilize reactive intermediates makes it a valuable component in producing high-performance polymers .
Nanocomposites
Research has shown that incorporating LiTCA into nanocomposite materials can improve their mechanical and thermal properties. For example, lithium salts have been used to enhance the conductivity of polymer electrolytes in lithium-ion batteries, leading to better performance and efficiency .
Environmental Technology
The recycling of lithium from spent batteries is an area where this compound may play a role. As the demand for lithium-ion batteries increases, efficient recycling methods are essential.
Lithium Recovery Processes
LiTCA can be utilized in extraction processes to recover lithium from battery waste. Its effectiveness in selectively binding lithium ions makes it suitable for use in ion-exchange processes or solvent extraction methods . This application not only aids in resource recovery but also contributes to reducing environmental pollution associated with battery disposal.
Case Studies
特性
CAS番号 |
19326-49-9 |
|---|---|
分子式 |
C2Cl3LiO2 |
分子量 |
169.3 g/mol |
IUPAC名 |
lithium;2,2,2-trichloroacetate |
InChI |
InChI=1S/C2HCl3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
InChIキー |
HOIXWIJGBXDJIX-UHFFFAOYSA-M |
SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
異性体SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
正規SMILES |
[Li+].C(=O)(C(Cl)(Cl)Cl)[O-] |
Key on ui other cas no. |
19326-49-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















